4-(Furan-2-yl)-2,6-dimethylpyridine-3-carbonitrile
Description
4-(Furan-2-yl)-2,6-dimethylpyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a nitrile group at position 3, methyl groups at positions 2 and 6, and a furan-2-yl moiety at position 2. Its structure combines aromatic pyridine and furan rings, which may confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, or catalysis.
Properties
CAS No. |
650605-90-6 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-(furan-2-yl)-2,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-8-6-10(12-4-3-5-15-12)11(7-13)9(2)14-8/h3-6H,1-2H3 |
InChI Key |
CPSDOQHEIBZMQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C#N)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2,6-dimethylnicotinonitrile typically involves the reaction of 2,6-dimethylnicotinonitrile with furan derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 4-(Furan-2-yl)-2,6-dimethylnicotinonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-2,6-dimethylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 4-(Furan-2-yl)-2,6-dimethylnicotinamines.
Substitution: Various substituted nicotinonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial and Antiviral Activities
Recent studies have highlighted the compound's potential as an antimicrobial and antiviral agent. Research indicates that pyridine derivatives, including 4-(Furan-2-yl)-2,6-dimethylpyridine-3-carbonitrile, exhibit significant inhibitory effects against various bacterial strains and viruses.
- Antimicrobial Efficacy : Compounds similar to this compound have shown effective antibacterial properties against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, a study demonstrated that certain pyridine derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, indicating enhanced efficacy against resistant bacterial strains .
- Antiviral Properties : The compound's structure allows it to interact with viral proteins, potentially inhibiting viral replication. In the context of the COVID-19 pandemic, research has focused on synthesizing similar compounds to evaluate their efficacy against SARS-CoV-2, with promising results in preliminary screenings .
Pharmacological Applications
The pharmacological potential of this compound is notable, particularly in drug development.
Table 1: Pharmacological Activities of Pyridine Derivatives
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines through apoptosis. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
| Antidepressant | Shows promise in modulating neurotransmitter levels associated with mood. |
| Antidiabetic | Demonstrates potential in improving insulin sensitivity and glucose metabolism. |
Research indicates that derivatives of this compound can act on multiple biological targets, making them suitable candidates for the development of multi-target drugs. For example, studies have shown that certain pyridine compounds can inhibit glycogen synthase kinase 3 (GSK-3), a target implicated in various diseases including diabetes and Alzheimer's disease .
Synthesis and Structural Modifications
The synthesis of this compound often involves multi-component reactions or cycloaddition techniques. The Diels-Alder reaction has been particularly useful in creating furan-based compounds with enhanced biological activities .
Case Study: Synthesis via Diels-Alder Reaction
A case study demonstrated the successful synthesis of a series of furan-containing pyridines through Diels-Alder reactions with various dienophiles. The resulting compounds were evaluated for their biological activities, revealing a correlation between structural modifications and enhanced efficacy against specific pathogens .
Industrial Applications
Beyond pharmacology, this compound has potential applications in materials science and agrochemicals.
Table 2: Industrial Applications of Pyridine Derivatives
| Application Type | Description |
|---|---|
| Agrochemicals | Used as precursors for pesticides and herbicides due to their bioactivity. |
| Material Science | Potential use in the development of polymers and biofuels from furanic compounds. |
The versatility of this compound extends to its application as a building block for synthesizing more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-2,6-dimethylnicotinonitrile largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The furan ring can participate in π-π interactions, while the nitrile group can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
- 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile : Contains a fluorophenyl group and an additional nitrile, with a dihydropyridine ring enhancing electron delocalization .
- 4-(1H-Indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile : Features indole and methoxyphenyl substituents, introducing hydrogen-bonding and π-stacking capabilities .
- 2,6-Dihydroxy-3-cyano-4-methylpyridine: Lacks aromatic substituents but includes hydroxyl groups, increasing polarity and acidity .
- 4-(Furan-2-yl)-6-(tetrahydronaphthalen-6-yl)-2-(acetylated glucopyranosylthio)pyridine-3-carbonitrile: Combines furan, tetrahydronaphthalene, and acetylated sugar moieties, enhancing steric bulk and hydrophilicity .
Physicochemical Properties
Data Table: Key Analogous Compounds
Biological Activity
4-(Furan-2-yl)-2,6-dimethylpyridine-3-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a furan ring attached to a pyridine structure, with a carbonitrile group at the 3-position. Its molecular formula is C12H10N2O, and it exhibits properties typical of nitrogen-containing heterocycles, which often contribute to their biological activities.
Antimicrobial Activity
Research has indicated that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyridine compounds against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 5 μg/mL |
| Escherichia coli | 10 μg/mL | |
| Candida albicans | 15 μg/mL |
These results suggest that the compound possesses promising antimicrobial activity, particularly against S. aureus and E. coli, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells.
Table 2: Anticancer Activity in Various Cell Lines
| Cell Line | Treatment Concentration | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 10 μM | 33.43% |
| U937 (human lymphoma) | 25 μM | 45.67% |
| HeLa (cervical cancer) | 15 μM | 28.12% |
The compound's mechanism appears to involve the activation of apoptotic pathways, potentially making it a valuable lead for anticancer drug development .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of DNA synthesis : This may contribute to its anticancer effects by preventing cancer cell proliferation.
- Disruption of microbial cell membranes : The compound's lipophilicity may enhance its ability to penetrate bacterial membranes, leading to cell lysis.
Case Studies
Several case studies have documented the synthesis and biological evaluation of this compound alongside related derivatives. For instance, a comparative study highlighted the structural and vibrational properties of various cyanopyridine derivatives, including those with similar furan substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
